N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound combining an adamantane carboxamide core with a substituted 1,2-oxazole moiety. The adamantane group confers high lipophilicity and metabolic stability, while the oxazole ring, substituted with a 2,4-difluorophenyl group, introduces aromatic and electronic diversity. This structural hybrid is hypothesized to enhance bioavailability and target specificity, though its exact pharmacological profile remains under investigation.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c22-15-1-2-17(18(23)6-15)19-7-16(25-27-19)11-24-20(26)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,12-14H,3-5,8-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBFVWYEASOVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and suitable coupling reagents.
Attachment to the Adamantane Core: The final step involves the coupling of the oxazole-difluorophenyl intermediate with adamantane-1-carboxylic acid using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantane Moieties
Adamantane-Indole Derivatives
describes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compounds 5a–y). These compounds feature an adamantane group fused to an indole scaffold via a carboxamide linkage. The adamantane-1-carbonyl chloride intermediate (1) in is analogous to the adamantane-1-carboxamide group in the target compound, suggesting shared synthetic strategies for introducing the adamantane moiety .
Key Differences
Compounds with Fluorinated Aromatic Systems
1,2,4-Triazole Derivatives
synthesizes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9 ), which share the 2,4-difluorophenyl substituent with the target compound. The fluorinated phenyl group enhances electron-withdrawing effects and may improve membrane permeability. However, the triazole-thione core in introduces sulfur-based tautomerism, absent in the target compound’s oxazole system .
Key Similarities
Spectral Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Functional and Pharmacological Implications
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name: this compound
- Molecular Formula: CHFNO
- Molecular Weight: 372.4 g/mol
- CAS Number: 1021216-40-9
- Purity: Typically 95%
Biological Activity
The biological activity of this compound is attributed to its structural components that enable interactions with various cellular targets.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity against various cancer cell lines. A comparative study involving several cancer cell lines provided insights into its efficacy.
Case Study: In Vitro Assays
In a study assessing the compound's cytotoxic effects:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results indicated that the compound exhibited an IC50 value of approximately 6.75 μM against the A549 lung cancer cell line and showed moderate cytotoxicity against normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells.
Research Findings
Various studies have explored the pharmacological potential of this compound:
- Antitumor Studies: The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Mechanistic Insights: Research indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Comparative Analysis: Studies comparing this compound with established chemotherapeutic agents like Doxorubicin highlight its potential as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
